REACTION_CXSMILES
|
BrC1C=C[C:5]([N:8]=C=S)=CC=1.[NH2:11][C:12]1[CH:17]=[C:16]([CH3:18])[CH:15]=[C:14]([CH3:19])[C:13]=1[OH:20].CCN=C=NCCCN(C)C>C1COCC1>[CH3:18][C:16]1[CH:15]=[C:14]([CH3:19])[C:13]2[O:20][C:5]([NH2:8])=[N:11][C:12]=2[CH:17]=1
|
Name
|
|
Quantity
|
63.92 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)N=C=S
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
41.8 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=CC(=C1)C)C)O
|
Name
|
|
Quantity
|
68.46 g
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to 40° C. for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated at 50° C. to a final volume of about 300 mL
|
Type
|
ADDITION
|
Details
|
treated with acetonitrile (800 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a volume of about 200 mL
|
Type
|
ADDITION
|
Details
|
treated with acetonitrile (800 mL)
|
Type
|
CONCENTRATION
|
Details
|
again concentrated to a volume of about 200 mL
|
Type
|
ADDITION
|
Details
|
The mixture was treated with acetonitrile (800 mL)
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with acetonitrile (100 mL)
|
Type
|
CUSTOM
|
Details
|
dried to constant weight in a vacuum oven at 45° C. over 24 hours
|
Duration
|
24 h
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C2=C(N=C(O2)N)C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85.8 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 177.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |